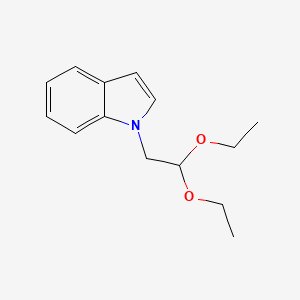

1-(2,2-diethoxyethyl)-1H-indole

Descripción general

Descripción

1-(2,2-Diethoxyethyl)-1H-indole, or DEI, is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of indole, a naturally occurring aromatic ring structure that is found in a wide range of biological materials. DEI has been studied for its potential use in drug discovery, as well as its ability to modulate a variety of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Indoles, including 1-(2,2-diethoxyethyl)-1H-indole, are central to numerous biologically active compounds. Their synthesis and functionalization have been a focus of research for over a century. Classical methods like the Fisher indole synthesis and the Gassman synthesis, among others, are well-established. Palladium-catalyzed reactions have gained importance in the last few decades, offering versatility in organic chemistry and enabling the production of fine chemicals, agrochemical, and pharmaceutical intermediates with less waste (Cacchi & Fabrizi, 2005).

Anion Sensing Ability

Indole derivatives, including 1-(2,2-diethoxyethyl)-1H-indole, have been explored for their application in anion sensing. A study demonstrated the synthesis of 2-alkylated indole derivatives and their ability to detect F− and HSO4− anions through color changes, observable by naked eye and confirmed by UV-Vis spectroscopy and 1H NMR titration techniques (Bayindir & Saracoglu, 2016).

Biological Synthesis

1-(2,2-diethoxyethyl)-1H-indole has been studied in the context of biological synthesis. For example, indole was bioconverted into a trimer upon laccase action, a process that could have implications in natural compound synthesis and understanding of biological processes (Ganachaud et al., 2008).

Solid-State Structure Analysis

The solid-state structure of indole derivatives, which may include compounds like 1-(2,2-diethoxyethyl)-1H-indole, has been studied using techniques like X-ray diffraction and 13C CP/MAS NMR. These studies provide insights into the molecular structure and interactions within indole compounds (Rasztawicka et al., 2007).

Catalytic Applications

Catalytic applications of indole derivatives, including 1-(2,2-diethoxyethyl)-1H-indole, have been researched. For instance, Rh(III)-catalyzed selective coupling has been reported, showcasing the potential of these compounds in diverse product formation through organic transformations (Zheng et al., 2014).

Antioxidant and Antiproliferative Activities

Indole derivatives exhibit antioxidant and antiproliferative activities. Research has shown that certain indole hydrazones demonstrate significant antioxidant activity and potential as multifunctional molecules, particularly in the treatment of neoplastic diseases (Demurtas et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that related compounds have been shown to interact with their targets, leading to significant changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to impact various biochemical pathways, leading to downstream effects that contribute to their pharmacological activities .

Result of Action

Related compounds have been shown to exhibit significant antileishmanial and antimalarial activities .

Propiedades

IUPAC Name |

1-(2,2-diethoxyethyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-16-14(17-4-2)11-15-10-9-12-7-5-6-8-13(12)15/h5-10,14H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEGZKLHHPSXQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CC2=CC=CC=C21)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-diethoxyethyl)-1H-indole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

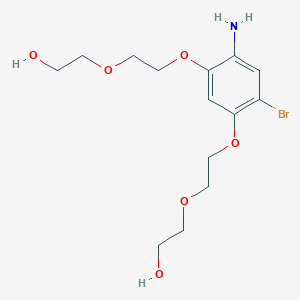

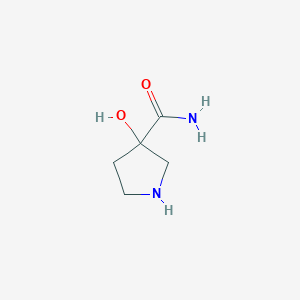

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3106616.png)

![5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106637.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106645.png)

![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)

![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)